N-(isoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-14-6-8-15(9-7-14)28(25,26)18-12-23(17-5-3-2-4-16(17)18)13-20(24)21-19-10-11-27-22-19/h2-12H,13H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBHQORYJMMWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NOC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(isoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and findings from recent studies.
Molecular Structure and Formula
- Molecular Formula : C20H17N3O4S
- Molecular Weight : 395.43 g/mol
- CAS Number : 946223-96-7
The compound features an isoxazole ring and an indole moiety, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Structure-Activity Relationship (SAR)
Research has demonstrated that the modification of the indole and isoxazole components can significantly influence the biological activity of the compound. A study focusing on related compounds highlighted that substituents at specific positions on the phenyl ring and isoxazole can enhance inhibitory activity against certain biological targets, such as Exchange Proteins directly Activated by cAMP (EPAC) .
Pharmacological Studies
- EPAC Antagonism : The compound has been evaluated for its ability to inhibit EPAC, which plays a crucial role in various physiological processes mediated by cAMP. The SAR studies indicated that modifications could lead to more potent antagonists with low micromolar inhibitory activity .
- Carbonic Anhydrase Activation : Another area of interest is the activation of carbonic anhydrase (CA), which is implicated in conditions like Alzheimer's disease. Indole-based derivatives similar to this compound have shown promising CA activating properties, suggesting potential therapeutic applications .
Study 1: EPAC Antagonists
A series of compounds related to this compound were synthesized and tested for their EPAC inhibitory effects. The results indicated that certain modifications led to enhanced potency, making these derivatives valuable for further research into their mechanisms of action and therapeutic potential .
Study 2: Carbonic Anhydrase Activators
In a study evaluating indole-based derivatives, several compounds exhibited significant activation of human carbonic anhydrases I and II. This suggests that modifications similar to those found in this compound could lead to novel treatments for diseases associated with CA dysregulation .
Data Summary
Comparison with Similar Compounds
Structural Analogues with Varying N-Substituents
The acetamide nitrogen’s substitution significantly impacts physicochemical and pharmacological properties. Key comparisons include:
Key Observations :
- Isoxazole vs. Thiophene/Morpholine : The isoxazole’s electronegative atoms may improve target binding compared to thiophene’s sulfur or morpholine’s oxygen.
- Tosyl Group : Common across analogs, this group likely stabilizes the indole core and influences receptor interactions .
Indole-Based Heterocyclic Derivatives
Compounds with indole linked to 1,3,4-oxadiazole or thiazole demonstrate diverse bioactivities:
Comparison with Target Compound :
- Oxadiazole vs.
- Sulfonyl Positioning : The target’s 3-tosyl group may confer better steric alignment with enzymatic pockets compared to 1-phenylsulfonyl analogs .
Isoindole-1,3-dione Derivatives
Compounds like N-(1,3-dioxoisoindol-2-yl)-acetamide (CAS 74169-70-3) exhibit planar, conjugated systems:
| Compound Name | Core Structure | Key Features | References |
|---|---|---|---|
| 2-(1,3-dioxoisoindol-2-yl)-N-ethylacetamide | Isoindole-1,3-dione + ethylacetamide | High rigidity; potential for π-π stacking |
Comparison with Target Compound :
- Planarity vs. Flexibility : Isoindole-1,3-dione derivatives are rigid and planar, which may limit bioavailability compared to the target’s flexible indole-acetamide scaffold .
Q & A
Q. What are the standard synthetic routes for N-(isoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide?
The compound can be synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution reactions. For example:
- 1,3-Dipolar Cycloaddition : Reacting an azide-functionalized indole derivative with an alkyne-substituted isoxazole under copper catalysis (e.g., Cu(OAc)₂ in a tert-BuOH/H₂O solvent system). This method ensures regioselective triazole formation .
- Indole Functionalization : Tosylation of the indole nitrogen using p-toluenesulfonyl chloride (TsCl) in basic conditions, followed by coupling with isoxazole-3-amine via an acetamide linker . Key validation: Monitor reaction progress via TLC (hexane:ethyl acetate = 8:2) and confirm purity by recrystallization (ethanol) .
Q. How is the compound purified and characterized in academic settings?
- Purification : Crude products are extracted with ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, and recrystallized from ethanol .
- Characterization :
- IR Spectroscopy : Detect functional groups (e.g., C=O at ~1670–1680 cm⁻¹, NH at ~3260–3300 cm⁻¹) .
- NMR : Analyze substituent effects (e.g., aromatic protons at δ 7.2–8.6 ppm in DMSO-d₆) and confirm regiochemistry via triazole proton signals (δ ~8.3–8.4 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈N₄O₃S: 394.1092) .
Advanced Research Questions
Q. What strategies are used to evaluate the biological activity of this compound?
- In Vitro Assays : Antioxidant activity via DPPH radical scavenging (IC₅₀ values) or cytotoxicity screening against cancer cell lines (e.g., MTT assay) .
- Mechanistic Studies : Molecular docking to predict binding affinity with targets like NF-κB or hypoxia-inducible factor (HIF-1α) using software such as AutoDock Vina .
- PET Imaging : Radiolabeling with ¹⁸F or ¹¹C for hypoxia-targeted imaging in preclinical models .
Q. How can reaction mechanisms for its synthesis be analyzed experimentally?
- Kinetic Studies : Vary reaction parameters (temperature, catalyst loading) to determine rate laws for copper-catalyzed cycloaddition .
- Isotopic Labeling : Use ¹⁵N-labeled azides to track triazole formation via NMR .
- Computational Modeling : Density Functional Theory (DFT) calculations to map transition states and confirm regioselectivity in cycloaddition .
Q. How should researchers address contradictions in reported bioactivity data (e.g., antioxidant vs. cytotoxic effects)?
- Dose-Response Validation : Perform multi-concentration assays to identify biphasic effects (e.g., antioxidant at low doses, cytotoxic at high doses) .
- Orthogonal Assays : Cross-validate results using complementary methods (e.g., FRAP for antioxidant capacity and Annexin V/PI staining for apoptosis) .
- Structural Analogues : Compare activity trends with derivatives (e.g., nitro-substituted vs. methoxy-substituted indoles) to isolate substituent effects .
Q. What computational approaches are used to study its electronic properties and interactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict vibrational frequencies (IR/Raman) and HOMO-LUMO gaps .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess stability and aggregation propensity .
- Docking Studies : Predict binding modes with enzymes (e.g., cytochrome P450) using flexible ligand-receptor docking in Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
